8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride
Description
Tropane Alkaloid Scaffold
The 8-azabicyclo[3.2.1]octane core is the defining feature of tropane alkaloids, a class of bioactive natural products. Unlike classical tropanes (e.g., atropine or scopolamine), which bear hydroxyl or ester groups at positions 3 and 6/7, this compound substitutes position 3 with an indole-carboxylate ester and position 8 with a methyl group. This modification enhances lipid solubility and alters receptor-binding profiles compared to parent alkaloids.
| Feature | Classical Tropanes (e.g., Atropine) | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl Derivative |
|---|---|---|
| Core Structure | 8-Azabicyclo[3.2.1]octane | 8-Methyl-8-azabicyclo[3.2.1]octane |
| Position 3 Substituent | Hydroxyl or simple ester | Indole-3-carboxylate ester |
| Nitrogen Substituent | Unsubstituted or methyl | Methyl group at N8 |
Indole Derivative Linkages
The 3H-indole-3-carboxylate group connects this compound to indole alkaloids like serotonin and psilocybin. Indole’s aromaticity and electron-rich π-system enable interactions with neurotransmitter receptors, while the ester linkage at position 3 modulates metabolic stability. The hydrochloride salt form improves aqueous solubility, a common strategy for enhancing bioavailability in indole-based pharmaceuticals.
Properties
Molecular Formula |
C17H21ClN2O2 |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,15H,6-9H2,1H3;1H |
InChI Key |
ZAOQBEAHJFSJLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Acid Chloride-Mediated Esterification
Early methods employed indole-3-carbonyl chloride intermediates. For example:
- Indole-3-carboxylic acid reacts with thionyl chloride (SOCl₂) in 1,2-dichloroethane to form the acid chloride.
- α-Tropine (the bicyclic amine) is deprotonated with NaOH in tetrahydrofuran (THF) to generate a sodium alkoxide.
- Esterification between the acid chloride and sodium alkoxide yields the free base, which is then converted to the hydrochloride salt using HCl.
Challenges :
Direct Esterification with Catalysts
Improved methods bypass acid chloride formation:
- Direct esterification of indole-3-carboxylic acid with α-tropine using aromatic sulfonic acid catalysts (e.g., p-toluenesulfonic acid) in inert solvents like THF.
- Continuous water removal under reduced pressure enhances reaction efficiency.
Advantages :
Friedel-Crafts Acylation for Intermediate Synthesis
For complex indole derivatives, Friedel-Crafts acylation is used:
- Ethyl 5-chloroindole-2-carboxylate undergoes acylation with acyl chlorides to introduce C3 substituents.
- Reduction of ketones to alkanes and hydrolysis yields indole-2-carboxylic acids.
Applications :
Detailed Reaction Procedures
Acid Chloride-Mediated Synthesis (CN102584815A)
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| 1. Acid Chloride Formation | Indole-3-carboxylic acid + SOCl₂, 1,2-dichloroethane, 35°C, 24 hr | 95% | >99% |
| 2. Sodium Alkoxide Prep | α-Tropine + NaOH, THF, 35°C, 24 hr | 98% | >99% |
| 3. Esterification | Acid chloride + sodium alkoxide, THF, 40°C, 30 hr | 82.3% | >99.5% |
| 4. Hydrochloride Salt | Crystallization with HCl in ethanol/acetone | 53.29% | 99.91% |
Direct Esterification (CN102532128A)
| Parameter | Optimal Range | Role |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid (0.03–0.07 mol ratio) | Accelerates esterification |
| Solvent | THF | Enhances solubility |
| Temperature | 55–95°C | Balances reaction rate and selectivity |
| Reaction Time | 8–18 hr | Maximizes conversion |
Conditions derived from CN102532128A.
Optimization and Industrial Scalability
Key Optimizations
Comparative Analysis of Methods
| Method | Yield | Purity | Safety | Cost |
|---|---|---|---|---|
| Acid Chloride (SOCl₂) | 53.29% | 99.91% | Low | High |
| Direct Esterification | 82.3% | >99.5% | High | Moderate |
| Friedel-Crafts | 50–70% | 95–98% | Moderate | High |
Purification and Quality Control
Recrystallization
Stability Testing
- Degradation Studies : Tropisetron hydrochloride remains stable under acidic/basic conditions and hydrogen peroxide.
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound contains three primary reactive sites:
-
Ester group (3H-indole-3-carboxylate)
-
Bicyclic tertiary amine (8-methyl-8-azabicyclo[3.2.1]octane)
-
Indole aromatic system
| Functional Group | Reactivity Characteristics |
|---|---|
| Ester | Susceptible to hydrolysis, aminolysis, and transesterification |
| Tertiary amine | Potential for alkylation, quaternization, or coordination with metals |
| Indole ring | Electrophilic substitution at C-2 or C-5 positions |
The hydrochloride salt enhances solubility in polar solvents, facilitating reactions in aqueous or protic media .
Ester Hydrolysis and Derivative Formation
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate derivatives. Experimental parameters for hydrolysis are inferred from analogous indole-ester systems:
Indole Ring Modifications
The indole nucleus undergoes electrophilic substitution, preferentially at the C-2 and C-5 positions. Computed reactivity indices (DFT) for analogous systems suggest:
| Position | Electrophilic Susceptibility | Example Reactions |
|---|---|---|
| C-2 | High | Nitration, sulfonation, halogenation |
| C-5 | Moderate | Friedel-Crafts alkylation |
Direct experimental data is limited, but mass spectral fragmentation patterns (m/z 284.35 g/mol base peak) confirm stability of the indole core under standard conditions .
Stability Under Oxidative Conditions
Preliminary screening data from high-throughput assays using ROS-Glo™ H2O2 detection indicate:
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride":
About 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate
- This compound, also known as CHEMBL8197, has the molecular formula and a molecular weight of 284.35 g/mol .
- It is described as an indolyl carboxylic acid, specifically 1H-indole-3-carboxylic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester .
8-methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate;chloride
- This is the chloride form of the parent compound, with the molecular formula and a molecular weight of 319.8 g/mol .
Applications and Related Research
While the search results do not explicitly detail the applications of "8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride," they do provide some context regarding related compounds and pathways:
- Tryptophan Metabolism: Research explores the roles of tryptophan metabolites in various biological processes .
- Indole and Derivatives: Indole is a product of tryptophan conversion and is metabolized into indoxyl and then indoxyl sulfate (INS) .
- Indole-3-Acetamide (IAM) Pathway: IAM has shown antioxidant activity, effectively neutralizing free radicals and inhibiting lipid peroxidation .
- Indole-3-Propionic Acid (IPA) Pathway: IPA has high antioxidant activity, protecting cells from oxidative damage and demonstrating neuroprotective and anti-inflammatory effects .
Related Compounds
Mechanism of Action
The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s tropane structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The indole moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Core Tropane Scaffold : All compounds share the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) structure, which is critical for binding to biological targets. Modifications to the ester group or salt form alter pharmacokinetics and target specificity .
Ester Group Variations: Indole-3-carboxylate (Tropisetron): Enhances 5-HT3 receptor selectivity due to aromatic and hydrogen-bonding interactions . Phenylpropanoate (Atropine/Hyoscyamine): Facilitates anticholinergic activity by mimicking acetylcholine’s phenyl group . 2-Phenylprop-2-enoate (Apoatropine): The unsaturated ester reduces anticholinergic potency but increases metabolic stability .
Salt Forms :
Pharmacological Divergence
- Tropisetron : Targets 5-HT3 receptors in the gut and central nervous system, preventing serotonin-induced emesis .
- Atropine/Hyoscyamine : Block muscarinic receptors, reducing secretions and smooth muscle contraction .
- Apoatropine : Less potent anticholinergic activity but used in research for receptor-binding studies .
- Tropine-3-mesylate : A mesylate ester likely serves as a prodrug or synthetic precursor due to its leaving-group properties .
Biological Activity
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : 299.76 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride primarily involves its interaction with neurotransmitter receptors, particularly serotonin receptors. Research indicates that it acts as an antagonist at the 5-HT3 receptor, influencing gastrointestinal motility and potentially providing therapeutic effects in conditions like nausea and anxiety.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes, modulating neurotransmitter release and signaling pathways.
- Cholinesterase Inhibition : It has been shown to inhibit cholinesterase enzymes, leading to increased acetylcholine levels, which can enhance cholinergic signaling in neuronal pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Study on Antiemetic Properties
A study conducted on animal models evaluated the efficacy of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride as an antiemetic agent. The results demonstrated a significant reduction in vomiting episodes induced by chemotherapy agents, suggesting its potential application in clinical settings for managing chemotherapy-induced nausea.
Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of Alzheimer’s disease. The findings indicated that treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls, highlighting its therapeutic potential in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemically resistant gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 filters) is advised if aerosolization occurs .
- Exposure Control : Work in a fume hood with adequate ventilation. Avoid direct skin/eye contact and inhalation. In case of exposure, flush eyes with water for 15 minutes and seek medical attention .
- Storage : Store at +5°C in a dry, airtight container to prevent degradation .
Q. How can researchers synthesize 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride?
- Methodological Answer :
- Core Synthesis : Start with the bicyclic amine scaffold (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-ol) and perform esterification with 3H-indole-3-carboxylic acid using coupling agents like DCC or EDC .
- Salt Formation : React the free base with HCl in anhydrous ethanol to form the hydrochloride salt .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm bicyclic scaffold and ester linkage (e.g., δ ~4.5–5.5 ppm for ester oxygen proximity) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₈H₂₁N₂O₂·HCl, expected [M+H⁺] = 333.14) .
- X-ray Crystallography : Resolve stereochemistry of the azabicyclo octane core (endo/exo configurations) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for derivatives of this compound?
- Methodological Answer :
- Stereochemical Analysis : Compare activity of enantiomers (e.g., (1R,3r,5S) vs. other configurations) using chiral HPLC separation and in vitro assays .
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to identify non-linear effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to target receptors (e.g., muscarinic or serotonin receptors) .
Q. What strategies optimize the compound’s stability during long-term pharmacological studies?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of ester bond) .
- Formulation Adjustments : Use lyophilization for aqueous solutions or lipid-based nanoparticles to enhance shelf life .
- pH Control : Maintain pH 4–6 in buffer systems to minimize hydrolysis .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
- Methodological Answer :
- SAR Studies :
- Indole Modifications : Replace 3H-indole with 5-substituted indoles to assess receptor selectivity .
- Bicyclic Core : Compare 8-methyl vs. 8-benzyl analogs to evaluate steric effects on binding .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
